N-(thieno[2,3-d]pyrimidin-4-yl)-1-naphthamide
Description
Properties
IUPAC Name |
N-thieno[2,3-d]pyrimidin-4-ylnaphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3OS/c21-16(13-7-3-5-11-4-1-2-6-12(11)13)20-15-14-8-9-22-17(14)19-10-18-15/h1-10H,(H,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCIFEYWWIKSKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C4C=CSC4=NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thieno[2,3-d]pyrimidin-4-yl)-1-naphthamide typically involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate . The reaction conditions often include heating in the presence of a desiccant such as calcium chloride . Another method involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(thieno[2,3-d]pyrimidin-4-yl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
N-(thieno[2,3-d]pyrimidin-4-yl)-1-naphthamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(thieno[2,3-d]pyrimidin-4-yl)-1-naphthamide involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can interfere with cell cycle progression, leading to the suppression of cancer cell growth . The pathways involved include the G1/S phase transition of the cell cycle.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
The thieno[2,3-d]pyrimidine core is shared with compounds like 2-(4-(((5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (from ). Key differences include:
- Substituent Position : The target compound replaces the triazole-acetamide group with a 1-naphthamide moiety.
Functional Group Comparisons
- Unlike N-(thieno[2,3-d]pyrimidin-4-yl)-1-naphthamide, it lacks the heterocyclic nitrogen-rich core, limiting its bioactivity in kinase inhibition.
- Triazole-linked thienopyrimidines (): These derivatives exhibit moderate to strong antimicrobial activity (MIC: 8–64 µg/mL against S. aureus and E. coli), attributed to the triazole group’s ability to disrupt microbial membranes. The naphthamide analog may exhibit different activity profiles due to steric and electronic effects.
Research Findings and Data Tables
Table 1: Comparative Properties of Thieno[2,3-d]pyrimidine Derivatives
Key Observations:
- Antimicrobial Activity: Triazole-thienopyrimidine hybrids () outperform phthalimide derivatives () in antimicrobial assays, suggesting the importance of nitrogen-rich heterocycles.
- Synthetic Utility: Phthalimide derivatives are prioritized for polymer applications, whereas thienopyrimidines are tailored for drug discovery.
Biological Activity
N-(thieno[2,3-d]pyrimidin-4-yl)-1-naphthamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound combines the thieno[2,3-d]pyrimidine core with a naphthamide moiety. This unique structure contributes to its varied biological activities. The molecular formula is represented as , indicating the presence of sulfur and nitrogen atoms that play crucial roles in its reactivity and interactions with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors involved in critical cellular pathways:
- Enzyme Inhibition : Thienopyrimidine derivatives have been shown to inhibit various enzymes, including thymidylate synthase and receptor protein-tyrosine kinases, which are pivotal in cancer cell proliferation and survival .
- Cell Signaling Modulation : The compound may modulate signaling pathways by interacting with kinases such as Rho-associated protein kinase (ROCK) and phosphoinositide 3-kinase (PI3K), leading to alterations in cell morphology and migration .
Anticancer Properties
This compound exhibits notable anticancer activity. Research has demonstrated that it can induce apoptosis in cancer cell lines through the modulation of key signaling pathways. For instance, structure-activity relationship studies revealed that certain derivatives showed IC50 values as low as 0.001 μM against ROCK isoforms, indicating potent inhibitory effects relevant for cancer therapy .
Antimicrobial Activity
The compound has also been evaluated for its antibacterial properties. It has shown effectiveness against various strains of Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves the activation of prodrug metabolites through microbial nitroreductases, enhancing its antibacterial efficacy .
Case Studies
Several studies have highlighted the potential of this compound in therapeutic applications:
- Cancer Treatment : A study focused on thienopyrimidine derivatives demonstrated their ability to inhibit tumor growth in xenograft models by targeting specific kinases involved in cell cycle regulation.
- Antimicrobial Screening : In a screening campaign against Mycobacterium tuberculosis, derivatives of thieno[2,3-d]pyrimidine were identified as promising candidates due to their ability to form active metabolites that effectively kill bacterial cells .
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Chemical Class | Thienopyrimidine | Thienopyrimidine derivatives |
| Biological Activity | Anticancer, Antimicrobial | Anticancer, Antimicrobial |
| Mechanism | Enzyme inhibition, signaling modulation | Similar mechanisms with varying potency |
| IC50 Values | As low as 0.001 μM against ROCK | Varies widely among derivatives |
Q & A
Q. What are the critical steps in synthesizing N-(thieno[2,3-d]pyrimidin-4-yl)-1-naphthamide, and how can reaction conditions be optimized?
The synthesis typically involves:
- Core formation : Condensation of thiophene derivatives with pyrimidine precursors under reflux in aprotic solvents (e.g., DMF or THF) .
- Amide coupling : Reaction of the thienopyrimidine intermediate with 1-naphthoyl chloride using coupling agents like EDCI/HOBt at 0–5°C to minimize side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the product (typical yields: 45–65%) . Optimization focuses on controlling temperature, solvent polarity, and catalyst loading to improve yield and purity .
Q. Which spectroscopic and analytical methods are essential for structural validation?
- ¹H/¹³C NMR : Confirm regiochemistry of the thienopyrimidine core and naphthamide substituents (e.g., aromatic protons at δ 7.5–8.5 ppm, amide NH at δ ~10 ppm) .
- LC-MS : Verify molecular weight (expected [M+H]⁺ ≈ 375–400 Da) and detect impurities .
- IR spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. What in vitro assays are recommended for preliminary biological screening?
- Kinase inhibition : Use fluorescence-based ATP competition assays (e.g., against CK2 or CDK4/6) at 1–10 µM concentrations .
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of kinase selectivity?
- Core modifications : Introduce electron-withdrawing groups (e.g., -Br, -Cl) at the thienopyrimidine 5-position to enhance ATP-binding pocket interactions .
- Side-chain engineering : Replace naphthamide with smaller aryl groups (e.g., 4-methylphenyl) to reduce off-target effects on non-cancerous kinases .
- Computational docking : Use AutoDock Vina to model interactions with CK2 (PDB: 3BWH) and prioritize derivatives with ΔG < -9 kcal/mol .
Q. How to resolve contradictions between in vitro kinase inhibition and cellular efficacy?
- Permeability assessment : Perform Caco-2 monolayer assays to evaluate passive diffusion (Papp < 1×10⁻⁶ cm/s indicates poor uptake) .
- Metabolic stability : Incubate with liver microsomes (human or murine) to identify rapid clearance (t₁/₂ < 30 min) due to CYP3A4-mediated oxidation .
- Orthogonal assays : Validate target engagement using cellular thermal shift assays (CETSA) .
Q. What strategies improve solubility and bioavailability without compromising activity?
- Prodrug design : Synthesize phosphate esters at the naphthamide carbonyl to enhance aqueous solubility (>2 mg/mL in PBS) .
- Formulation : Use nanocarriers (e.g., PLGA nanoparticles) to increase plasma half-life in murine models .
- LogP reduction : Replace hydrophobic substituents (e.g., naphthyl) with polar groups (e.g., pyridyl), targeting LogP < 3 .
Q. How to evaluate multi-target inhibition for polypharmacological applications?
- Kinase profiling : Screen against panels of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits (e.g., FLT3, VEGFR2) .
- Pathway analysis : Use STRING or KEGG to map synergistic targets (e.g., PI3K/AKT and MAPK pathways) .
- In vivo validation : Test in xenograft models with dual-target inhibitors (e.g., combined CDK4 and BCL-2 inhibition) .
Methodological Considerations
Q. What statistical approaches address variability in biological replicate data?
- Dose-response curves : Fit using four-parameter logistic models (GraphPad Prism) with R² > 0.95 .
- Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates in enzymatic assays .
Q. How to prioritize derivatives for in vivo studies?
- ADMET scoring : Use SwissADME to filter compounds with high gastrointestinal absorption and low hepatotoxicity .
- Therapeutic index : Calculate ratio of IC₅₀ (cancer cells) to CC₅₀ (non-cancerous cells); target TI > 10 .
Data Interpretation Challenges
Q. Why might antimicrobial activity differ between docking predictions and experimental results?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
